8-Hydroxycarvedilol
Overview
Description
8-Hydroxycarvedilol is a member of carbazoles . It is a chemical compound classified as a beta-blocker, known for its potential antioxidant properties through the scavenging of free radicals and inhibition of lipid peroxidation . It has a molecular formula of C24H26N2O5 .
Molecular Structure Analysis
8-Hydroxycarvedilol has a molecular weight of 422.5 g/mol . The IUPAC name for 8-Hydroxycarvedilol is 5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol . The InChI and Canonical SMILES for 8-Hydroxycarvedilol are also provided .
Chemical Reactions Analysis
8-Hydroxycarvedilol is metabolized by CYP1A2, CYP3A4, and CYP1A1 .
Physical And Chemical Properties Analysis
8-Hydroxycarvedilol has several computed properties, including XLogP3 of 3.8, Hydrogen Bond Donor Count of 4, Hydrogen Bond Acceptor Count of 6, Rotatable Bond Count of 10, Exact Mass of 422.18417193 g/mol, Monoisotopic Mass of 422.18417193 g/mol, Topological Polar Surface Area of 96 Ų, Heavy Atom Count of 31, and a Formal Charge of 0 .
Scientific Research Applications
Antioxidant Properties
8-Hydroxycarvedilol, as a metabolite of the drug carvedilol, has been extensively studied for its antioxidant properties. Research indicates that while carvedilol itself exhibits negligible antioxidant activity, its metabolites, including 8-Hydroxycarvedilol, demonstrate significant radical-inhibiting activities. These activities are superior to other known antioxidants like BHT, making the metabolites potent in combating oxidative stress. Specifically, 8-Hydroxycarvedilol and its related metabolites have been identified to be more effective radical inhibitors than the parent drug, carvedilol, highlighting their importance in the biological antioxidant processes (Malig et al., 2017).
Therapeutic Implications in Heart Failure
In the context of heart failure, studies have shown that oxidative DNA damage, as indicated by elevated levels of biomarkers like 8-OHdG, is present in patients. Treatments involving carvedilol, which metabolizes into 8-Hydroxycarvedilol among other metabolites, have been observed to reduce these elevated levels significantly. This suggests a potential role of 8-Hydroxycarvedilol in mitigating oxidative DNA damage in heart failure patients, although the direct involvement needs further clarification (Kono et al., 2006).
Pharmacokinetic and Pharmacodynamic Aspects
The pharmacokinetic and pharmacodynamic profiles of carvedilol and its metabolites, including 8-Hydroxycarvedilol, have been a subject of research to understand their absorption, distribution, metabolism, and excretion (ADME) properties. Significant differences have been noted amongst carvedilol and its R/S enantiomers in terms of solubility, intestinal absorption, and biliary excretion. Such studies are crucial for optimizing dosing regimens and understanding the therapeutic implications of 8-Hydroxycarvedilol in various clinical settings (Zhang et al., 2021).
Potential in Neuroprotective Therapy
Research has also indicated the potential of 8-Hydroxycarvedilol in neuroprotective therapy, especially in the context of neurodegenerative diseases. Compounds like 8-Hydroxyquinolines (8-HQ) and their derivatives have been recognized for their significant biological activities, including potential therapeutic applications in treating diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these compounds, including 8-Hydroxycarvedilol, make them potent drug candidates for the treatment of various diseases, emphasizing their potential in neuroprotective therapy (Gupta et al., 2021).
properties
IUPAC Name |
5-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPVNZVFGNMPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxycarvedilol | |
CAS RN |
159426-95-6 | |
Record name | BM-910162 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159426956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BM-910162 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M5A8KY0RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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